(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide
CAS No.:
VCID: VC10825626
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide is an organic compound classified as an amide, featuring a prop-2-enamide backbone with a chlorophenyl group and an ethylphenyl group attached to the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential reactivity and biological activity. Synthesis and Industrial ProductionThe synthesis of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. These processes utilize catalysts and optimized reaction conditions to ensure high-quality production. Synthesis Steps:
Potential ApplicationsThis compound has potential applications in medicinal chemistry due to its structural complexity and potential biological activities. It is studied for its role in drug development, where its unique substitution pattern could influence its pharmacological profile compared to similar compounds. Biological Activity
Comparison with Similar CompoundsSeveral compounds share structural similarities with (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide. Notable examples include other prop-2-enamides with different substituents on the phenyl rings. The unique substitution pattern in this compound can influence its reactivity and biological activity. Comparison Table
Future Research Directions
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Product Name | (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | ||||||||||||
Molecular Formula | C17H16ClNO | ||||||||||||
Molecular Weight | 285.8 g/mol | ||||||||||||
IUPAC Name | (E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | ||||||||||||
Standard InChI | InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ | ||||||||||||
Standard InChIKey | ZOQYPRYNOUJVCQ-FMIVXFBMSA-N | ||||||||||||
Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | ||||||||||||
SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | ||||||||||||
Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | ||||||||||||
PubChem Compound | 692583 | ||||||||||||
Last Modified | Apr 15 2024 |
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